But-2-en-1-yl but-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83244-66-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
but-2-enyl but-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-7-10-8(9)6-4-2/h3-6H,7H2,1-2H3 |
InChI Key |
RCPLXAFFRYDQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)C=CC |
Origin of Product |
United States |
Synthetic Methodologies for But 2 En 1 Yl But 2 Enoate and Its Structural Analogues
Esterification-Based Synthetic Routes to But-2-en-1-yl but-2-enoate
Direct esterification of a carboxylic acid with an alcohol is the most straightforward approach to synthesizing esters. For this compound, this involves the reaction between but-2-enoic acid and but-2-en-1-ol (B7822390).
Acid-Catalyzed Esterification Approaches: Optimization and Mechanistic Insights
The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and strategies to drive it towards the product are essential for achieving high yields. organic-chemistry.orgmasterorganicchemistry.com
Mechanism: The reaction mechanism proceeds through several reversible steps. masterorganicchemistry.commasterorganicchemistry.com
Protonation: The acid catalyst protonates the carbonyl oxygen of but-2-enoic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com
Nucleophilic Attack: The alcohol (but-2-en-1-ol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). organic-chemistry.org
Elimination: The intermediate collapses, eliminating a molecule of water and forming the protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
Optimization: To maximize the yield, the equilibrium must be shifted to the right. Common optimization strategies include:
Using a large excess of one reactant, typically the less expensive alcohol. organic-chemistry.orgmasterorganicchemistry.com
Removing water as it is formed, either by azeotropic distillation or by using a dehydrating agent like molecular sieves. organic-chemistry.org
Various acid catalysts can be employed for this transformation, with sulfuric acid and p-toluenesulfonic acid being common choices.
| Catalyst | Typical Conditions | Key Features |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Excess alcohol, reflux temperature | Strong acid, effective catalyst, also acts as a dehydrating agent. |
| p-Toluenesulfonic Acid (TsOH) | Excess alcohol, reflux with Dean-Stark trap | Solid, easier to handle than H₂SO₄, allows for azeotropic removal of water. |
| Lewis Acids (e.g., Hf(IV), Zr(IV) salts) | 1:1 mixture of acid and alcohol | Catalyzes direct condensation, offering an alternative to Brønsted acids. organic-chemistry.org |
Coupling Reagent-Mediated Syntheses for this compound
To circumvent the often harsh conditions of acid-catalyzed esterification and to achieve higher yields with sensitive substrates, coupling reagents are widely used. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions.
The general process involves the in-situ formation of a highly reactive acyl intermediate from the carboxylic acid, which is then readily attacked by the alcohol. This approach avoids the production of water and the need for its removal. organic-chemistry.org
Common classes of coupling reagents include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples. merckmillipore.compeptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) or auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can accelerate the reaction and suppress side reactions. peptide.com
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. peptide.comsigmaaldrich.com They generate activated OBt esters in situ. sigmaaldrich.com
Aminium/Uronium Salts: This is the most common class of coupling reagents, including HBTU, HATU, and HCTU. merckmillipore.comsigmaaldrich.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive OAt ester. merckmillipore.comsigmaaldrich.com More recent developments include oxyma-based reagents like COMU, which offer high reactivity while avoiding the potentially explosive byproducts associated with triazole-based reagents. merckmillipore.comluxembourg-bio.com
| Reagent Class | Example(s) | Activated Intermediate | Advantages & Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC | O-acylisourea | Cost-effective. DCC produces an insoluble urea (B33335) byproduct, while DIC's byproduct is more soluble. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt ester | High efficiency, especially for sterically hindered substrates. peptide.comsigmaaldrich.com Does not cause guanidinylation side reactions. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, COMU | OBt, OAt, or Oxyma ester | Fast reaction rates and high yields. peptide.com HATU is highly reactive. merckmillipore.com COMU is a safer, non-explosive alternative. luxembourg-bio.com |
Advanced Catalytic Strategies for the Formation of this compound
Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. Advanced catalytic strategies provide powerful tools for the synthesis of but-2-enoates, offering control over stereochemistry and reaction conditions.
Transition Metal-Catalyzed Coupling Reactions in But-2-enoate Synthesis
Transition metal catalysis offers unique pathways for ester formation that are not accessible through traditional methods. For α,β-unsaturated esters, reactions involving transition metals like palladium, ruthenium, and rhodium are particularly relevant. One important strategy involves the reaction of an allyl compound bearing a leaving group with a transition metal catalyst to form a π-allyl intermediate. google.com This intermediate can then react with a carboxylate nucleophile to form the desired ester. This approach, often referred to as an allylic alkylation, can provide high levels of regio- and stereocontrol depending on the catalyst and ligand system employed.
Enzymatic Synthesis and Chemo-Enzymatic Resolution Techniques for this compound
Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool for green and highly selective synthesis. manchester.ac.uk Lipases are commonly used enzymes for esterification due to their stability, broad substrate scope, and ability to function in organic solvents.
Enzymatic Esterification: The synthesis of this compound can be achieved by reacting but-2-enoic acid and but-2-en-1-ol in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CAL-B, often sold as Novozym 435). mdpi.com These reactions proceed under mild, neutral conditions, minimizing side reactions like isomerization or polymerization that can occur with unsaturated substrates under acidic or basic conditions.
Chemo-Enzymatic Resolution: Enzymes are chiral and can distinguish between enantiomers of a racemic substrate. This property is exploited in kinetic resolution. For instance, if a racemic mixture of a chiral analogue of but-2-en-1-ol were used, a lipase could selectively acylate one enantiomer with but-2-enoic acid, leaving the other enantiomer of the alcohol unreacted. This allows for the separation of the esterified product and the remaining unreacted alcohol, providing access to enantiomerically enriched compounds. researchgate.net This combination of chemical synthesis with enzymatic resolution is a cornerstone of modern asymmetric synthesis. mdpi.com
Emerging Catalytic Systems for Stereoselective But-2-enoate Formation
Control over the geometry of the carbon-carbon double bond (E/Z stereoselectivity) is a significant challenge in the synthesis of unsaturated esters. Emerging catalytic systems offer precise control over stereochemical outcomes.
Metathesis-Based Approaches: Ring-closing metathesis (RCM) has become a powerful method for constructing cyclic molecules. Recently, molybdenum-based catalysts have been developed that can promote highly Z-selective macrocyclic RCM to produce macrocyclic Z-enoates. acs.org While this applies to cyclic analogues, the principles of catalyst-controlled stereoselectivity are broadly applicable.
Asymmetric Catalysis for Chiral Analogues: For the synthesis of chiral but-2-enoate analogues, asymmetric catalysis is indispensable. The catalytic asymmetric Mukaiyama-Michael reaction, for example, uses chiral Lewis acid complexes (e.g., Cu(II)-bis(oxazoline)) to catalyze the addition of silyloxyfurans to α,β-unsaturated compounds, producing highly functionalized butenolides with excellent enantioselectivity. acs.orgnih.gov Similarly, organocatalysis, using small chiral organic molecules as catalysts, has been applied to cascade reactions to generate complex butenolide structures with multiple adjacent stereocenters with high stereocontrol. nih.gov These advanced methods provide access to stereochemically complex structural analogues of but-2-enoates that are difficult to obtain through classical means.
Continuous Flow Chemistry and Scalable Manufacturing of this compound
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters, including improved heat and mass transfer, enhanced safety, and the potential for automation. frontiersin.orgunito.it These benefits are particularly relevant for the industrial production of compounds like this compound.
The application of microreactors in the synthesis of this compound represents a significant step in process intensification. sphinxsai.com Microreactors, with their high surface-area-to-volume ratio, facilitate superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. researchgate.net
For the esterification of crotonic acid with crotyl alcohol to form this compound, various microreactor designs can be conceptualized. A simple yet effective design would be a heated capillary reactor where the pre-mixed reactants and a catalyst are pumped through. The choice of reactor material, such as polytetrafluoroethylene (PTFE), is crucial to ensure chemical compatibility. nih.gov
Process intensification can be achieved by integrating a separation unit post-reaction. For instance, a liquid-liquid separator could be used to continuously remove the water byproduct, thereby shifting the reaction equilibrium towards the product side and enhancing the conversion rate. The use of immobilized catalysts, such as solid acid catalysts packed into a bed within the reactor, can simplify the purification process by eliminating the need to separate a homogeneous catalyst from the product stream. nih.gov
| Parameter | Conventional Batch Process | Continuous Flow Microreactor Process |
|---|---|---|
| Reaction Time | Several hours | Minutes |
| Yield | Moderate | High |
| Byproduct Formation | Significant | Minimized |
| Scalability | Limited | Readily scalable by numbering-up |
Telescoped synthesis, where multiple reaction steps are performed in a continuous sequence without the isolation of intermediates, can significantly improve the efficiency of chemical manufacturing. nih.govwhiterose.ac.uk For but-2-enoate derivatives, a telescoped process could involve the in-situ generation of a reactive intermediate followed by its immediate use in the subsequent reaction step.
An integrated flow process for a but-2-enoate derivative could begin with the oxidation of an appropriate aldehyde to the corresponding carboxylic acid in one reactor, followed by the direct introduction of an alcohol and a catalyst in a second reactor for the esterification step. acs.org This approach minimizes handling of intermediates and reduces waste. nih.govwhiterose.ac.uk
For instance, a hypothetical telescoped synthesis of a but-2-enoate derivative could be designed as follows:
Step 1: Oxidation: Crotonaldehyde (B89634) is oxidized to crotonic acid in a packed-bed reactor containing an immobilized oxidizing agent.
Step 2: Esterification: The output stream from the first reactor, containing crotonic acid, is mixed with a stream of crotyl alcohol and fed into a second reactor with an immobilized acid catalyst to form this compound.
Step 3: In-line Purification: The product stream is then passed through a purification unit, such as a membrane separator, to remove any unreacted starting materials and byproducts.
This integrated approach not only streamlines the synthesis but also allows for real-time monitoring and control of the entire process. nih.gov
| Step | Reaction | Reactor Type | Residence Time | Intermediate Isolation |
|---|---|---|---|---|
| 1 | Aldehyde Oxidation | Packed-Bed Reactor | ~5 minutes | No |
| 2 | Esterification | Packed-Bed Reactor | ~15 minutes | No |
| 3 | Purification | Membrane Separator | Continuous | Final Product Isolated |
Chemo- and Regioselective Synthesis of this compound Isomers
The synthesis of specific isomers of this compound presents a significant challenge due to the presence of two double bonds, one in the acyl moiety and one in the alcohol moiety. This can lead to the formation of four possible geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z). The control of chemo- and regioselectivity is therefore crucial for obtaining the desired isomer.
Enzymatic catalysis offers a powerful tool for achieving high levels of selectivity in ester synthesis. nih.gov Lipases, for example, can exhibit high specificity for the geometry of the substrates, allowing for the selective esterification of a particular isomer of crotonic acid with a specific isomer of crotyl alcohol. This approach can lead to the synthesis of a single, desired isomer of this compound with high purity.
The choice of enzyme and reaction conditions, such as the solvent and temperature, can influence the selectivity of the reaction. For example, Candida antarctica lipase B (CALB) is a commonly used enzyme for esterification and has been shown to be effective in the synthesis of various esters with high selectivity.
The general reaction for the esterification of crotonic acid with crotyl alcohol is as follows:
CH₃CH=CHCOOH + CH₃CH=CHCH₂OH → CH₃CH=CHCOOCH₂CH=CHCH₃ + H₂O
The stereochemistry of the product is dependent on the stereochemistry of the starting materials. For example, using (E)-crotonic acid and (E)-crotyl alcohol would be expected to yield (E,E)-But-2-en-1-yl but-2-enoate.
| Starting Material (Crotonic Acid Isomer) | Starting Material (Crotyl Alcohol Isomer) | Expected Major Product Isomer | Potential Catalyst |
|---|---|---|---|
| (E)-crotonic acid | (E)-crotyl alcohol | (E,E)-But-2-en-1-yl but-2-enoate | Selective lipase |
| (Z)-crotonic acid | (E)-crotyl alcohol | (Z,E)-But-2-en-1-yl but-2-enoate | Selective lipase |
| (E)-crotonic acid | (Z)-crotyl alcohol | (E,Z)-But-2-en-1-yl but-2-enoate | Selective lipase |
| (Z)-crotonic acid | (Z)-crotyl alcohol | (Z,Z)-But-2-en-1-yl but-2-enoate | Selective lipase |
Chemical Reactivity and Transformation Mechanisms of But 2 En 1 Yl But 2 Enoate
Reactivity Governed by α,β-Unsaturation and Ester Functionality
The conjugated system formed by the carbon-carbon double bond and the carbonyl group in the butenoate moieties is the primary driver of the molecule's reactivity. This arrangement facilitates conjugate additions and allows the alkene to participate in cycloaddition reactions, acting as a dienophile.
The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In the case of But-2-en-1-yl but-2-enoate, the butenoate portion serves as the Michael acceptor. The reaction is thermodynamically controlled and proceeds with a wide range of nucleophiles, particularly doubly stabilized carbon nucleophiles like those derived from malonates, β-ketoesters, and nitroalkanes. libretexts.orgorganic-chemistry.org
The mechanism initiates with the formation of a resonance-stabilized carbanion from a Michael donor via deprotonation with a base. This nucleophile then attacks the β-carbon of the butenoate's conjugated system. masterorganicchemistry.com This attack generates an enolate intermediate, which is subsequently protonated during workup to yield the final 1,4-addition product. masterorganicchemistry.comjove.com Weaker nucleophiles, such as organocuprates, amines, and thiols, generally favor this 1,4-addition pathway over a direct 1,2-addition to the carbonyl carbon. jove.comjove.comchemistrysteps.com
A variety of Michael donors can be employed in this reaction, leading to a diverse set of functionalized products. The general reaction is outlined below:
General Scheme for Michael Addition In this reaction, a nucleophile (Nu⁻) adds to the β-carbon of the but-2-enoate moiety, leading to the formation of a new C-Nu bond.
The following interactive table details potential Michael donors and the corresponding adducts formed upon reaction with this compound.
| Michael Donor (Nucleophile) | Example Compound | Expected Adduct Structure (Modification on Butenoate Moiety) |
|---|---|---|
| Malonate Ester | Diethyl malonate | -CH(COOEt)₂ |
| β-Ketoester | Ethyl acetoacetate | -CH(COCH₃)(COOEt) |
| Nitroalkane | Nitromethane | -CH₂NO₂ |
| Cyanide | Sodium cyanide | -CN |
| Thiolate | Sodium thiophenoxide | -SPh |
| Amine | Piperidine (B6355638) | -NC₅H₁₀ |
| Organocuprate | Lithium dimethylcuprate | -CH₃ |
The electron-deficient nature of the alkene in the α,β-unsaturated butenoate moiety makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. publish.csiro.auThis reaction provides a powerful method for the synthesis of six-membered rings with high stereocontrol. In this context, this compound can react with a conjugated diene to form a cyclohexene (B86901) derivative.
Studies on bis-crotonate systems have shown their capability to undergo intramolecular Diels-Alder reactions, where one crotonate unit acts as the diene and the other as the dienophile, often requiring thermal conditions to proceed. publish.csiro.auanu.edu.auIn an intermolecular reaction, the butenoate group of this compound would react with an external diene. The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's unsaturated substituents favor an orientation toward the diene's π-system in the transition state. rsc.org Beyond the Diels-Alder reaction, the activated double bond of the butenoate can participate in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipolar compounds like nitrones, nitrile oxides, and azomethine ylides. chemrxiv.orgThese reactions are highly efficient for constructing five-membered heterocyclic rings. chemrxiv.org
Representative Diels-Alder Reaction
Reaction of the butenoate moiety with 1,3-butadiene (B125203) yields a substituted cyclohexene ring.
The table below summarizes key cycloaddition reactions involving the butenoate functionality.
| Reaction Type | Reactant Partner | Product Class | Key Features |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Cyclohexene derivative | Forms a six-membered ring; often high stereoselectivity.< publish.csiro.au/td> |
| [3+2] Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Five-membered heterocycle (e.g., Isoxazolidine) | Regio- and diastereoselective formation of heterocyclic systems.< chemrxiv.org/td> |
| [2+2] Photocycloaddition | Alkene | Cyclobutane derivative | Requires photochemical activation; may be catalyzed by Lewis acids.< nih.gov/td> |
Elucidation of Functional Group Interconversions of this compound
The alkene and ester functionalities within this compound can be selectively transformed through various oxidative, reductive, and nucleophilic substitution pathways.
The carbon-carbon double bonds in the butenoate and crotyl groups are susceptible to a range of oxidative reactions. For instance, gas-phase oxidation studies on similar unsaturated esters like methyl and ethyl crotonate with hydroxyl radicals show that the reaction proceeds via addition to the double bond, leading to the formation of hydroxyalkoxy radicals which then decompose into smaller carbonyl compounds and acids, such as acetaldehyde, formaldehyde, and formic acid. nih.govacs.org In a synthetic context, common oxidative transformations include:
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) converts the C=C double bonds into epoxides (oxiranes).
Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) yields vicinal diols. wikipedia.org* Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup will cleave the double bonds, yielding carboxylic acids and/or ketones.
The ester functionality is generally robust towards oxidation. However, under forcing conditions, oxidation can occur at the allylic position of the crotyl group.
The following table summarizes various oxidative transformations.
| Reagent(s) | Functional Group Targeted | Product Type |
|---|---|---|
| Peroxy acid (e.g., m-CPBA) | Alkene (C=C) | Epoxide |
| OsO₄, NMO | Alkene (C=C) | Vicinal Diol |
| KMnO₄ (cold, dilute, alkaline) | Alkene (C=C) | Vicinal Diol< wikipedia.org/td> |
| O₃; then Zn/H₂O or (CH₃)₂S | Alkene (C=C) | Aldehydes/Ketones |
| O₃; then H₂O₂ | Alkene (C=C) | Carboxylic Acids/Ketones |
Both the carbon-carbon double bonds and the ester carbonyl group can be reduced. The choice of reducing agent determines the outcome.
Catalytic Hydrogenation: This is a common method for reducing the C=C bonds. Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will saturate the alkenes to yield crotyl butyrate. Under more forcing conditions (higher pressure and temperature) or with specific catalysts like copper chromite, the ester group can also be reduced to two primary alcohols, resulting in 1-butanol (B46404) and 2-buten-1-ol (crotyl alcohol), or if the double bond is also reduced, two molecules of 1-butanol. acs.org* Chemical Reduction:
Selective C=C Reduction: Transfer hydrogenation using reagents like Hantzsch esters can selectively reduce the conjugated double bond without affecting the ester. organic-chemistry.org * Selective Ester Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to two alcohols (crotyl alcohol and butan-1,4-diol, after reduction of the double bond). Softer reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters.
Conjugate Reduction: Some reagents, like lithium diorganocuprates, can achieve 1,4-reduction (conjugate reduction) of the α,β-unsaturated system. jove.com The table below outlines the outcomes of different reduction methods.
| Reagent(s) | Functional Group(s) Reduced | Major Product(s) |
|---|---|---|
| H₂, Pd/C (mild conditions) | Alkene (C=C) only | But-2-en-1-yl butyrate |
| H₂, Raney Ni or Copper Chromite (forcing conditions) | Alkene (C=C) and Ester (C=O) | 1-Butanol |
| LiAlH₄, then H₃O⁺ | Ester (C=O) and Alkene (C=C) | Butan-1-ol and But-2-en-1-ol (B7822390) |
| NaBH₄ | No reaction | This compound |
| (CH₃)₂CuLi | Alkene (C=C, conjugate addition) | But-2-en-1-yl 3-methylbutanoate |
Two main types of nucleophilic substitution can occur: nucleophilic acyl substitution at the ester carbonyl and nucleophilic allylic substitution at the crotyl group.
Nucleophilic Acyl Substitution: This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the but-2-en-1-oxide (crotyloxide) leaving group. masterorganicchemistry.comThis process is fundamental to reactions like saponification (hydrolysis under basic conditions), which cleaves the ester to form but-2-enoic acid (crotonic acid) and but-2-en-1-ol (crotyl alcohol). masterorganicchemistry.comyoutube.comTransesterification, where one alcohol group is swapped for another, and aminolysis, reaction with an amine to form an amide, also proceed via this mechanism. youtube.com
Nucleophilic Allylic Substitution: The crotyl (but-2-en-1-yl) portion of the molecule is an allylic system. The but-2-enoate group can act as a leaving group in the presence of a transition metal catalyst, typically palladium(0) or iridium complexes. rsc.orglibretexts.orgThe reaction proceeds through the formation of a π-allyl metal complex intermediate. libretexts.orgA key feature of this reaction is that the incoming nucleophile can attack at either the α-carbon (Sₙ2) or the γ-carbon (Sₙ2') of the allylic system, often leading to a mixture of products or an "allylic rearrangement". wikipedia.orgThe regioselectivity depends on the metal catalyst, ligands, and the nature of the nucleophile. libretexts.org The table below lists examples of nucleophilic substitution reactions.
| Reaction Type | Reagent(s) | Product(s) | Mechanism Notes |
|---|---|---|---|
| Saponification (Acyl Substitution) | 1. NaOH(aq), Δ 2. H₃O⁺ | But-2-enoic acid and But-2-en-1-ol | Nucleophilic attack at the carbonyl carbon.< masterorganicchemistry.com/td> |
| Transesterification (Acyl Substitution) | CH₃OH, H⁺ or CH₃O⁻ | Methyl but-2-enoate and But-2-en-1-ol | Equilibrium process, driven by excess alcohol. |
| Aminolysis (Acyl Substitution) | NH₃ | But-2-enamide and But-2-en-1-ol | Forms an amide.< youtube.com/td> |
| Tsuji-Trost Reaction (Allylic Substitution) | "Soft" Nucleophile (e.g., malonate), Pd(0) catalyst | Product of allylic alkylation | Proceeds via a π-allyl palladium intermediate.< libretexts.org/td> |
Isomerization and Rearrangement Processes of this compound
This compound, as an allylic ester, is susceptible to sigmatropic rearrangements, most notably the Claisen rearrangement. This family of reactions involves a concerted, intramolecular jk-sci.comjk-sci.com-sigmatropic rearrangement, which is thermally driven and proceeds through a highly ordered, cyclic transition state. wikipedia.orgorganic-chemistry.org The fundamental transformation for an allylic ester involves the rearrangement to a γ,δ-unsaturated carboxylic acid derivative.
The most relevant variant for this compound is the Ireland-Claisen rearrangement . libretexts.org This process involves the reaction of an allylic carboxylate with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then trapped with an electrophile, typically a silyl (B83357) halide like chlorotrimethylsilane (B32843) (TMSCl), to generate a silyl ketene (B1206846) acetal (B89532). wikipedia.orgmasterorganicchemistry.com Upon heating, this intermediate undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement to yield a γ,δ-unsaturated silyl ester, which can be subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.org The advantage of the Ireland-Claisen variant is that it can proceed at significantly lower temperatures, including room temperature, compared to the traditional high-temperature thermal Claisen rearrangement. wikipedia.orgmasterorganicchemistry.com
The stereochemistry of the silyl ketene acetal intermediate plays a crucial role in determining the stereochemistry of the final product. The E- and Z-configured silyl ketene acetals lead to anti and syn rearranged products, respectively. wikipedia.org This stereochemical control makes the Ireland-Claisen rearrangement a powerful tool in stereoselective synthesis.
Another pertinent transformation is the Johnson-Claisen rearrangement , which involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid. jk-sci.comlibretexts.org While not a direct rearrangement of this compound itself, it is a key method for synthesizing γ,δ-unsaturated esters from allylic alcohols, which are structurally related precursors. The reaction proceeds through the formation of an unstable ketene acetal, which then undergoes the characteristic jk-sci.comjk-sci.com-sigmatropic shift. jk-sci.commasterorganicchemistry.com These reactions often require high temperatures (100–200 °C) and prolonged reaction times. wikipedia.orglibretexts.org
| Rearrangement Type | Key Reagents | Intermediate | Typical Conditions | Product |
|---|---|---|---|---|
| Ireland-Claisen Rearrangement | Strong base (e.g., LDA), Silyl halide (e.g., TMSCl) | Silyl ketene acetal | Low temperatures (can be room temperature) | γ,δ-Unsaturated carboxylic acid |
| Johnson-Claisen Rearrangement | Orthoester, Weak acid (e.g., Propionic acid) | Ketene acetal | High temperatures (100-200 °C) | γ,δ-Unsaturated ester |
Intramolecular Cyclizations and Heterocycle Formation via But-2-enoate Derivatives
Derivatives of but-2-enoate are versatile substrates for intramolecular cyclization reactions, leading to the formation of a wide array of carbocyclic and heterocyclic structures. The reactivity of the butenoate moiety, particularly the α,β-unsaturation, allows it to participate as both an electrophile and a nucleophile precursor in various cyclization cascades.
One common strategy involves the use of butenolides (cyclic esters of 4-hydroxybutenoic acids), which can be readily derived from butenoates. These compounds can undergo catalytic asymmetric reactions to form complex bicyclic lactones. For instance, the direct asymmetric allylic alkylation of β,γ-butenolides with Morita-Baylis-Hillman carbonates can produce γ,γ-disubstituted butenolides containing adjacent quaternary and tertiary stereogenic centers. acs.org These highly functionalized products can then be transformed through tandem Michael additions to construct bicyclic lactone systems with multiple stereocenters. acs.org
Furthermore, butenoate derivatives are employed in the synthesis of nitrogen-containing heterocycles. The asymmetric Mannich reaction of 2(5H)-furanone, a butenolide isomer, with imines provides access to enantiomerically enriched γ-butenolide derivatives featuring an amine group. acs.org These products serve as valuable intermediates for the synthesis of alkaloids and other complex nitrogenous compounds. Tandem aza-Michael additions using these substrates can lead to the formation of bicyclic piperidine derivatives with excellent diastereocontrol. acs.org
The butenoate framework can also be a precursor for furan (B31954) synthesis. For example, the intramolecular cyclization of 2-(1-alkynyl)-2-alken-1-ones, which can be synthesized from butenoic acid derivatives, mediated by cupric halides, yields 3-halofurans. researchgate.net These halogenated furans are themselves versatile intermediates for further chemical transformations.
The general approach often involves the strategic placement of a nucleophilic group on a side chain attached to the butenoate ester. This nucleophile can then attack the electron-deficient β-carbon of the α,β-unsaturated system in an intramolecular Michael addition, or other cyclization modes can be triggered by various catalysts.
| Butenoate Derivative Type | Reaction Type | Catalyst/Reagent Example | Product Class | Reference |
|---|---|---|---|---|
| β,γ-Butenolide | Asymmetric Allylic Alkylation / Tandem Michael Addition | Cinchona Alkaloids, TMG | Bicyclic Lactones | acs.org |
| 2(5H)-Furanone | Asymmetric Mannich Reaction / Tandem Aza-Michael Addition | Benzylamine | Bicyclic Piperidines | acs.orgacs.org |
| 2-(1-Alkynyl)-2-alken-1-ones | Intramolecular Cyclization | Cupric Halide | 3-Halofurans | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Techniques for But 2 En 1 Yl But 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons and carbons in But-2-en-1-yl but-2-enoate.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) of each signal are key to assigning them to specific protons.
The molecule contains two main parts: the but-2-enoate (crotonate) moiety and the but-2-en-1-yl (crotyl) moiety.
Olefinic Protons: The protons on the carbon-carbon double bonds (vinylic protons) are expected to resonate in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the π-electrons. The proton on the carbon adjacent to the carbonyl group (α-carbon) in the crotonate part would likely appear at a different chemical shift than the protons on the double bond of the crotyl group.
Methylene (B1212753) Protons: The CH₂ group of the crotyl moiety, being adjacent to both a double bond and the ester oxygen, would be deshielded and is expected to appear as a doublet around 4.5 ppm.
Methyl Protons: The two methyl (CH₃) groups are in different chemical environments. The methyl group of the crotonate moiety is attached to a double bond and would likely produce a doublet of doublets around 1.8 ppm. The methyl group of the crotyl moiety is also attached to a double bond and would show a signal in a similar region, also as a doublet.
The splitting patterns are governed by the n+1 rule, where 'n' is the number of adjacent non-equivalent protons. docbrown.info For instance, the olefinic protons would show coupling to each other and to the adjacent methyl or methylene protons, resulting in complex multiplets (e.g., doublet of quartets).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃-CH= (Crotonate) | ~1.8 | Doublet | 3H |
| =CH-C=O (Crotonate) | ~5.8 | Doublet of Quartets | 1H |
| CH₃-CH=CH- (Crotonate) | ~7.0 | Doublet of Quartets | 1H |
| O-CH₂-CH= (Crotyl) | ~4.5 | Doublet | 2H |
| =CH-CH₂ (Crotyl) | ~5.5-5.8 | Multiplet | 1H |
| =CH-CH₃ (Crotyl) | ~5.5-5.8 | Multiplet | 1H |
| CH₃-CH= (Crotyl) | ~1.7 | Doublet | 3H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Since this compound is an asymmetrical molecule, it is expected to show eight distinct signals, one for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and is expected to have a chemical shift in the range of 165-175 ppm. rsc.org
Olefinic Carbons: The four carbons involved in the two C=C double bonds will resonate in the alkene region, typically between 115 and 145 ppm. docbrown.info The carbons closer to the electron-withdrawing ester group will be further downfield.
Methylene Carbon: The O-CH₂ carbon of the crotyl group is attached to an electronegative oxygen atom, which shifts its signal downfield to approximately 60-70 ppm.
Methyl Carbons: The two methyl carbons are in aliphatic environments and will appear in the upfield region of the spectrum, generally between 10 and 20 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester Carbonyl) | 165 - 175 |
| CH₃-C H=C H-C=O (Olefinic) | 120 - 145 |
| O-CH₂-C H=C H-CH₃ (Olefinic) | 120 - 140 |
| O-C H₂- (Crotyl) | 60 - 70 |
| C H₃-CH= (Crotonate) | 15 - 20 |
| C H₃-CH= (Crotyl) | 15 - 20 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks would be expected between the olefinic protons and their adjacent methyl or methylene protons on both the crotonate and crotyl moieties. This would confirm the spin systems within each half of the molecule. magritek.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). asahilab.co.jp It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). magritek.com This is particularly useful for connecting the different fragments of the molecule. For example, an HMBC experiment would show a correlation between the methylene protons (O-CH₂) of the crotyl group and the carbonyl carbon (C=O) of the crotonate group, confirming the ester linkage. It would also show correlations between the olefinic protons and the methyl carbons, confirming their placement. magritek.com
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its specific bonds.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹ for the ester carbonyl group. The conjugation with the C=C double bond may shift this frequency slightly lower.
C=C Stretch: A medium intensity band around 1650 cm⁻¹ would indicate the stretching of the carbon-carbon double bonds.
C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.
=C-H and C-H Stretches: The stretching vibrations of the vinylic (=C-H) bonds would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be found just below 3000 cm⁻¹.
=C-H Bends: Out-of-plane bending vibrations for the hydrogens on the double bonds (especially if it is a trans configuration) would be expected in the 960-980 cm⁻¹ region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch (sp²) | 3010 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1715 - 1735 | Strong |
| C=C Stretch (Alkene) | 1640 - 1680 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| =C-H Bend (Out-of-plane) | 960 - 980 | Strong |
Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of non-polar bonds.
C=C Stretch: The C=C double bond stretches are expected to produce very strong and sharp signals in the Raman spectrum, typically in the 1640-1680 cm⁻¹ range. The symmetrical nature of this bond's vibration makes it highly Raman active.
C=O Stretch: The carbonyl stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum.
C-H Stretches: Aliphatic and olefinic C-H stretching vibrations would also be visible in the 2800-3100 cm⁻¹ region.
Skeletal Vibrations: The fingerprint region below 1500 cm⁻¹ would contain numerous bands corresponding to C-C stretching and various bending and deformation modes of the carbon skeleton, providing a unique fingerprint for the molecule. nih.gov
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (sp², sp³) | 2800 - 3100 | Strong |
| C=C Stretch (Alkene) | 1640 - 1680 | Very Strong |
| C=O Stretch (Ester) | 1715 - 1735 | Weak-Medium |
| C-C Skeletal Vibrations | < 1500 | Medium |
Mass Spectrometry (MS) Applications in the Analysis of this compound
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for quantifying its presence in a sample.
High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy. This precision allows for the determination of the exact mass, which can be used to deduce the elemental formula of the compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govelsevierpure.com
For this compound, the molecular formula is C8H12O2. nih.gov HRMS analysis confirms this composition by providing an exact mass measurement that corresponds to the calculated theoretical value. The high degree of accuracy helps to unambiguously identify the compound against other potential isomers or impurities. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H12O2 | nih.gov |
| Calculated Exact Mass | 140.083729621 Da | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In GC, the sample is volatilized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. nist.gov The separated components then enter the mass spectrometer, where they are ionized and detected. dergipark.org.tr
This method is highly effective for assessing the purity of this compound. A pure sample will ideally show a single peak in the gas chromatogram at a specific retention time. The presence of other peaks would indicate impurities, which can then be identified by their mass spectra. For quantitative analysis, the area of the chromatographic peak corresponding to this compound can be compared against a calibration curve generated from standards of known concentration. nih.gov The mass spectrum for the compound would be expected to show a molecular ion peak at an m/z value corresponding to its molecular weight (approximately 140.18 g/mol ). nih.gov
Table 2: Typical GC-MS Parameters for Volatile Ester Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| GC Column | HP-5MS (or similar non-polar capillary column) | Separates compounds based on boiling point. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Elutes compounds with a wide range of boiling points. dergipark.org.tr |
| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule into a reproducible pattern for identification. dergipark.org.tr |
| Expected M+ Peak | m/z 140 | Confirms the molecular weight of the compound. |
X-ray Diffraction Analysis for Solid-State Structure Determination of this compound
While this compound is a liquid under standard conditions, this analysis could be performed if the compound is crystallized at a low temperature. Although specific crystallographic data for this compound is not publicly available, the table below illustrates the type of detailed structural information that is obtained from such an analysis, using data from a different complex organic ester as a representative example. researchgate.net
Table 3: Example Crystal Data from X-ray Diffraction Analysis of an Organic Ester
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Triclinic | The basic symmetry of the crystal lattice. researchgate.net |
| Space Group | P-1 | The specific symmetry elements of the unit cell. researchgate.net |
| Unit Cell Dimensions | a = 6.8019 Å, b = 12.3042 Å, c = 24.3971 Å | The dimensions of the repeating unit of the crystal. researchgate.net |
| α = 100.002°, β = 93.080°, γ = 98.748° | The angles of the repeating unit of the crystal. researchgate.net | |
| Volume (V) | 1980.67 ų | The volume of the unit cell. researchgate.net |
| Molecules per Unit Cell (Z) | 4 | The number of molecules within the unit cell. researchgate.net |
Note: The data in Table 3 is for (Z)-Ethyl 2-hydroxy-4-oxo-4-(1,4,5,6,8-pentamethoxynaphthalen-2-yl)but-2-enoate and is presented for illustrative purposes only. researchgate.net
Computational Chemistry and Theoretical Studies on But 2 En 1 Yl But 2 Enoate
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is frequently employed to determine optimized molecular structures, electronic properties, and vibrational frequencies. dntb.gov.ua
DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in But-2-en-1-yl but-2-enoate, known as its optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule. The calculations yield precise data on bond lengths, bond angles, and dihedral angles between the constituent atoms.
These geometric parameters are crucial for understanding the molecule's shape and steric properties. For a molecule like this compound, which contains ester and alkene functional groups, DFT can accurately predict the planarity of the C=C double bonds and the geometry around the ester linkage. The molecule exists as cis and trans isomers, and DFT can be used to calculate the energy difference and geometric properties of each. wikipedia.org
Table 1: Typical Calculated Geometric Parameters for Ester and Alkene Functional Groups
| Parameter | Functional Group | Typical Value |
|---|---|---|
| Bond Length (Å) | C=O (carbonyl) | ~1.21 Å |
| Bond Length (Å) | C-O (ester) | ~1.34 Å |
| Bond Length (Å) | O-C (alkoxy) | ~1.45 Å |
| Bond Length (Å) | C=C (alkene) | ~1.33 Å |
| Bond Angle (°) | O=C-O (ester) | ~124° |
| Bond Angle (°) | C-O-C (ester) | ~116° |
| Dihedral Angle (°) | C-C=C-C (trans) | ~180° |
Note: The values presented are typical and would be precisely determined for this compound through specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.commasterorganicchemistry.com
The HOMO, representing the outermost electrons, acts as an electron donor, while the LUMO, the lowest energy orbital capable of accepting electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. mdpi.com
For this compound, an FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. The electron density plots of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively. The HOMO is expected to be localized around the electron-rich C=C double bonds and the oxygen atoms of the ester group, indicating these are the primary sites for donating electrons in a reaction. Conversely, the LUMO is likely concentrated around the carbonyl carbon and the C=C bonds, highlighting the regions most susceptible to receiving electrons.
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a valuable tool for visualizing the charge distribution within a molecule. researchgate.netwalisongo.ac.id It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential; typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent regions of intermediate potential.
For this compound, an ESP map would show negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms would exhibit positive potential (blue). This visualization helps in understanding intermolecular interactions and predicting sites of chemical reactivity. walisongo.ac.id
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors provide a quantitative measure of chemical behavior.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula (based on Koopmans' Theorem) | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. mdpi.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com |
Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. researchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. researchgate.net This allows for the calculation of the maximum absorption wavelength (λmax), which corresponds to the energy required to excite an electron from a lower energy orbital (often the HOMO) to a higher energy one (often the LUMO). For this compound, TD-DFT would predict the π → π* transitions associated with its C=C and C=O bonds.
Infrared (IR) and Raman Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to the peaks observed in experimental IR and Raman spectra. Each frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O stretch, C=C stretch, C-H bend). This allows for a detailed assignment of the experimental spectra, aiding in the structural confirmation of the molecule. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netresearchgate.net The calculations provide theoretical chemical shifts for each unique proton and carbon atom in this compound. Comparing these predicted values with experimental NMR data is a powerful method for structural elucidation and verification. researchgate.net
Reaction Mechanism Elucidation through Quantum Chemical Simulations
Quantum chemical simulations are indispensable for exploring the detailed pathways of chemical reactions. They allow for the investigation of reaction mechanisms at a molecular level, providing insights that are often difficult or impossible to obtain experimentally. patonlab.com
To understand a chemical reaction, it is essential to map out its potential energy surface (PES). The PES connects the reactants and products through various intermediates and transition states. Quantum chemical calculations, such as those using DFT, can locate these critical points on the PES.
Intermediates: These are relatively stable species that exist in energy minima along the reaction coordinate. Simulations can determine their optimized geometries and relative energies.
Transition States (TS): A transition state is the highest energy point along the lowest energy path between a reactant and an intermediate or product. It represents an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. Locating the TS is crucial for understanding the reaction's kinetics, as its energy relative to the reactants determines the activation energy barrier.
For reactions involving this compound, such as hydrolysis, addition reactions at the C=C bonds, or cycloadditions, computational simulations can be used to:
Propose a plausible reaction pathway.
Calculate the geometries and energies of all reactants, intermediates, transition states, and products.
Determine the activation energies for each step of the reaction.
Use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the intended reactants and products.
This detailed mechanistic information is vital for understanding the reactivity of this compound and for designing new synthetic routes or predicting its chemical fate.
Energetic Profiles and Kinetic Analysis of this compound Transformations
A crucial aspect of understanding the chemical reactivity of this compound involves the computational study of its potential transformations, such as isomerization, decomposition, or reactions with other chemical species. The energetic profiles of these reaction pathways would be determined using quantum mechanical calculations, such as Density Functional Theory (DFT) or higher-level ab initio methods.
This analysis would identify the transition states and intermediates, allowing for the calculation of activation energies and reaction enthalpies. Such data is vital for predicting the feasibility and rates of various reactions. A hypothetical reaction coordinate diagram would illustrate the energy changes as the molecule transforms from reactants to products, highlighting the kinetic and thermodynamic controls of the reaction.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Transformation of this compound (Note: This table is illustrative as specific data for this compound is not available.)
| Transformation Pathway | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Rate Constant (s⁻¹) |
| Cis-Trans Isomerization | Data not available | Data not available | Data not available |
| Hydrolysis | Data not available | Data not available | Data not available |
| [Specify other reaction] | Data not available | Data not available | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Should a crystalline structure of this compound be determined, Hirshfeld surface analysis would be a powerful tool to investigate the intermolecular interactions that govern its crystal packing. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular contacts.
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Molecular Crystal (Note: This table illustrates the type of data obtained from Hirshfeld analysis; it is not specific to this compound.)
| Contact Type | Percentage Contribution (%) |
| H···H | Data not available |
| O···H | Data not available |
| C···H | Data not available |
| Other | Data not available |
Stereochemical Insights and Chirality Induction from Computational Models of this compound Reactions
Computational modeling can provide significant insights into the stereochemical outcomes of reactions involving this compound, particularly in the context of asymmetric synthesis. By modeling the transition states of reactions with chiral catalysts or reagents, it is possible to predict and explain the enantioselectivity of a transformation.
These computational models would elucidate the specific non-covalent interactions between the substrate and the chiral catalyst that lead to the preferential formation of one enantiomer over the other. Understanding the mechanism of chirality induction at a molecular level is fundamental for the rational design of new and more efficient stereoselective reactions.
Potential Academic Applications and Future Research Directions in Materials Science and Organic Synthesis
But-2-en-1-yl but-2-enoate as a Monomer in Advanced Polymer Systems
The presence of two polymerizable alkene groups suggests the potential of this compound as a monomer for creating advanced polymer systems. However, the internal position of these double bonds presents unique challenges and opportunities compared to more common terminal alkenes.
Investigation of Polymerization Mechanisms and Kinetics
Direct polymerization of this compound via standard addition polymerization methods is likely to be challenging. The internal, disubstituted nature of the double bonds creates significant steric hindrance, which can impede the approach of a growing polymer chain, thus inhibiting chain-growth polymerization. mdpi.comresearchgate.net This is analogous to the difficulty in polymerizing simple internal olefins like 2-butene.
A more promising route for the homopolymerization of this monomer is Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a step-growth condensation polymerization that is particularly effective for polymerizing dienes. wikipedia.orgresearchgate.net While traditionally driven by the release of volatile ethylene (B1197577) from α,ω-dienes (terminal dienes), ADMET can also polymerize internal dienes, though the reaction becomes an equilibrium process that does not benefit from the irreversible loss of a small molecule. wikipedia.org
The kinetics of such a polymerization would be highly dependent on the catalyst used. Modern ruthenium, molybdenum, or tungsten-based metathesis catalysts could offer kinetic control over the polymerization process, potentially influencing the stereochemistry (cis/trans content) of the double bonds in the resulting polymer backbone. nih.govacs.org Recent advancements have led to catalysts that can provide high cis-selectivity through careful control of reaction temperature and conditions, overcoming the thermodynamic preference for the more stable trans-isomer. acs.org Future research would need to investigate the kinetics of ADMET polymerization with this compound using various catalysts to determine reaction rates, polymer molar mass, and stereochemical outcomes. smu.edu.sg
Synthesis of Functional Polymers and Copolymers utilizing this compound
Given the potential difficulties with homopolymerization, a more immediate application for this compound is in the synthesis of functional copolymers. Sterically hindered olefins can be effectively copolymerized with less hindered and more reactive monomers, such as ethene, using specialized catalysts like metallocenes. researchgate.net
Incorporating this compound as a comonomer would introduce the butenoate functional group as a pendant side chain along the main polymer backbone. This pendant group retains a reactive carbon-carbon double bond, making the resulting copolymer a versatile platform for post-polymerization modification. acs.org This approach is a key strategy in the design of functional polymers, where a simple polymer backbone is first created and then chemically altered to introduce specific functionalities. sciencesconf.orgmdpi.commtu.edu For example, the pendant double bonds could undergo thiol-ene reactions, Diels-Alder cycloadditions, or epoxidation to attach a wide array of chemical moieties, tailoring the polymer for specific applications.
| Polymerization Strategy | Monomer(s) | Potential Catalyst | Resulting Polymer Architecture | Key Feature |
| ADMET Homopolymerization | This compound | Grubbs or Schrock type Ru, Mo, W catalysts | Linear unsaturated polyester | Ester groups integrated into the polymer backbone. |
| Copolymerization | This compound + Ethene | Metallocene catalysts | Polyolefin with pendant butenoate groups | Reactive C=C bonds on side chains for post-polymerization modification. |
| Copolymerization | This compound + Acrylate | Radical or coordination initiators | Acrylic polymer with pendant butenoate groups | Tailorable backbone properties (e.g., Tg) with functional side chains. |
Role of this compound as a Building Block for Complex Organic Scaffolds
Beyond polymer science, the unique structure of this compound makes it a potentially valuable building block for constructing complex molecules in organic synthesis.
Precursor in the Total Synthesis of Natural Product Analogues
While no specific instances of its use in total synthesis are currently reported, this compound can be viewed as a stable precursor to two fundamental C4 building blocks: but-2-en-1-ol (B7822390) (crotyl alcohol) and but-2-enoic acid (crotonic acid) . These can be readily obtained through hydrolysis of the ester bond. Both crotyl alcohol and crotonic acid are common starting materials in the synthesis of natural products and their analogues.
Furthermore, the molecule's bifunctionality allows for selective chemical transformations. It is conceivable that one of the two double bonds could be chemically modified while leaving the other intact for subsequent reactions. For example, selective epoxidation or dihydroxylation of one alkene would generate a multifunctional intermediate that could serve as a scaffold for building more complex structures, a common strategy in the combinatorial synthesis of libraries based on natural product motifs. ucsf.edu
Intermediate in the Preparation of Specialty Chemicals and Derivatives
The reactivity of the two alkene units makes this compound an attractive intermediate for producing a range of specialty chemicals. Several key transformations could be explored:
Cross-Metathesis: Using olefin metathesis catalysts, the butenyl or butenoyl groups could react with other alkenes to form new, more complex unsaturated esters. researchgate.netorganic-chemistry.org This would allow for the elongation or modification of the carbon chains, leading to a diverse library of derivatives from a single starting material. documentsdelivered.com
Carbonylation: Palladium-catalyzed reactions that incorporate carbon monoxide across double bonds could potentially convert the diene structure into valuable dicarboxylic acid esters, such as derivatives of adipic acid, which are important industrial chemicals. semanticscholar.org
Hydrosilylation: The addition of a silicon-hydride bond across the carbon-carbon double bonds can be used to synthesize organosilane or organosiloxane compounds. chemrxiv.orgmdpi.com Such silicon-containing derivatives have applications ranging from specialty lubricants to precursors for silicone-based materials. nih.govnih.gov
| Reaction Type | Reagent(s) | Potential Product Class | Application |
| Hydrolysis | H₂O, Acid/Base | Crotyl Alcohol + Crotonic Acid | Basic C4 building blocks for organic synthesis. |
| Cross-Metathesis | R-CH=CH₂, Grubbs Catalyst | Novel unsaturated esters | Synthesis of fine chemicals, fragrances, or pheromones. |
| Carbonylation | CO, Alcohol, Pd Catalyst | Dicarboxylic acid esters | Precursors for polyamides and polyesters (e.g., Nylon analogues). |
| Hydrosilylation | H-SiR₃, Pt or Zr Catalyst | Organosilane derivatives | Specialty fluids, coupling agents, silicone precursors. |
Development of Novel Materials through Chemical Modifications of this compound
A key area of future research involves the chemical modification of this compound itself to create novel monomers, which can then be used to develop new materials with unique properties. nih.gov
One of the most direct modifications is the epoxidation of the two double bonds. Treatment with a peroxy acid, such as m-CPBA, would convert the diene into a diepoxide. quora.comyoutube.com This resulting molecule, a bis(epoxybutyl) ester, could serve as a cross-linking agent or a primary monomer for producing epoxy resins and thermosetting polymers. These materials are known for their excellent adhesion, chemical resistance, and mechanical strength.
Another potential modification is the Diels-Alder reaction . The butenoate portion of the molecule can act as a dienophile, reacting with conjugated dienes like cyclopentadiene (B3395910) or furan (B31954). This cycloaddition reaction would yield a new, bulkier, and cyclic monomer. Such monomers could then be polymerized, for instance via Ring-Opening Metathesis Polymerization (ROMP), to create polymers with rigid cyclic units incorporated into the backbone, which would significantly alter material properties like thermal stability and stiffness.
Finally, hydrogenation of the double bonds would transform the unsaturated ester into butyl butyrate, a saturated ester. While this eliminates its potential as a monomer, it converts it into a well-known specialty chemical used as a solvent and a flavoring agent, demonstrating the molecule's versatility as a chemical intermediate.
| Modification Reaction | Reagent | Resulting Monomer/Chemical | Potential Material Application |
| Epoxidation | m-CPBA or other peroxy acid | Diepoxide ester | Cross-linker for epoxy resins; thermoset polymers. |
| Diels-Alder Cycloaddition | Cyclopentadiene, Furan | Bicyclic ester monomer | Monomer for ROMP to produce polymers with high thermal stability. |
| Hydrogenation | H₂, Pd/C or PtO₂ | Butyl butyrate | Solvent, plasticizer, fragrance/flavoring agent. |
The bifunctional nature of this compound, containing two polymerizable carbon-carbon double bonds, makes it an intriguing candidate for further investigation in materials science and organic synthesis. While specific studies on this compound are not abundant, its structural motifs suggest several plausible areas for future research.
In materials science , this compound could potentially serve as a versatile monomer or cross-linking agent in polymer synthesis. The presence of two α,β-unsaturated ester moieties could allow it to participate in various polymerization reactions, such as free-radical polymerization, to form novel polymers with unique properties. Its ability to act as a cross-linker could be explored in the modification of existing polymers, potentially enhancing their thermal stability, mechanical strength, or chemical resistance. Future research could focus on copolymerization studies with other vinyl monomers to tailor the properties of the resulting materials for specific applications, such as in coatings, adhesives, or specialty plastics.
In the realm of organic synthesis , this compound presents opportunities as a building block for more complex molecules. The electron-deficient double bond of the crotonate moiety is susceptible to nucleophilic attack, making it a suitable substrate for Michael additions. This could be exploited to introduce new functional groups and build molecular complexity. Furthermore, the diene-like structure of the molecule could potentially participate in Diels-Alder reactions, providing a pathway to cyclic compounds. Investigating the reactivity and selectivity of these transformations would be a valuable direction for future synthetic methodology development.
A summary of potential, yet currently theoretical, research directions for this compound is presented in the table below.
| Field of Study | Potential Application/Research Direction | Rationale |
| Materials Science | Monomer for novel polymers | Contains two polymerizable C=C bonds |
| Cross-linking agent for polymer modification | Bifunctional nature can create network structures | |
| Component in copolymer formulations | To tailor material properties (e.g., flexibility, adhesion) | |
| Organic Synthesis | Substrate for Michael addition reactions | Electron-deficient double bond of the crotonate group |
| Diene or dienophile in Diels-Alder reactions | Potential for synthesis of cyclic and bicyclic compounds | |
| Precursor for multifunctional small molecules | Derivatization of the ester and alkene functionalities |
Green Chemistry and Sustainable Synthetic Approaches for this compound
The principles of green chemistry encourage the development of synthetic routes that are environmentally benign, utilize renewable resources, and are energy-efficient. For a compound like this compound, this involves considering sustainable sources for its precursors, crotonic acid and crotyl alcohol, and employing greener catalytic methods for their esterification.
A significant advancement in the sustainable production of crotonic acid is its derivation from bio-based resources. acs.org One promising route involves the pyrolysis of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer produced by microbial fermentation of renewable feedstocks like oil palm frond juice. researchgate.net This bio-based method can yield crotonic acid in significantly higher percentages (around 63%) compared to the conventional petrochemical route, which involves the oxidation of crotonaldehyde (B89634). researchgate.net Further optimization of the pyrolysis of PHB biomass, including the use of catalysts, has the potential to increase the yield of trans-crotonic acid to as high as 86% with a purity of 97%. google.comresearchgate.net
For the synthesis of the crotyl alcohol portion, green approaches focus on the selective hydrogenation of crotonaldehyde, which can also be derived from bio-based routes. While traditional methods for producing crotyl alcohol exist, research into catalytic systems that offer high selectivity and operate under mild conditions is an active area of green chemistry. wikipedia.orggoogle.com Furthermore, biocatalytic methods are emerging for the reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. semanticscholar.orgmanchester.ac.uk These enzymatic processes can offer high selectivity and operate under environmentally friendly conditions.
The esterification of crotonic acid with crotyl alcohol to form this compound can also be approached from a green chemistry perspective. Traditional esterification often relies on harsh acid catalysts and organic solvents. Greener alternatives include:
Enzymatic Esterification : The use of lipases as biocatalysts for ester synthesis is a well-established green methodology. These enzymes can operate under mild reaction conditions, often in solvent-free systems or in green solvents, and exhibit high selectivity, reducing the formation of byproducts.
Use of Greener Solvents : If a solvent is necessary, the replacement of hazardous chlorinated or amide solvents with more environmentally friendly options like acetonitrile (B52724) or deep eutectic solvents (DES) can significantly improve the green credentials of the synthesis. nih.govtandfonline.com Acetonitrile is less hazardous, and its use can simplify product purification, sometimes eliminating the need for column chromatography. jove.com
Chemoenzymatic Approaches : A combination of chemical and enzymatic steps can be employed. For instance, a chemoenzymatic approach has been developed for the synthesis of α,β-unsaturated esters, which involves the enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction. nih.govresearchgate.net This methodology could be adapted for the synthesis of this compound.
A comparison of conventional versus potential green synthetic routes for the precursors of this compound is outlined below.
| Precursor | Conventional Synthesis | Potential Green/Sustainable Synthesis | Key Advantages of Green Route |
| Crotonic Acid | Oxidation of crotonaldehyde (from petrochemicals) | Pyrolysis of microbially produced poly(3-hydroxybutyrate) (PHB) acs.orgresearchgate.net | Utilizes renewable biomass, potentially higher yield researchgate.net |
| Crotyl Alcohol | Hydrogenation of crotonaldehyde | Selective catalytic hydrogenation under mild conditions; Biocatalytic reduction of crotonic acid semanticscholar.orgmanchester.ac.uk | Higher selectivity, reduced energy consumption, use of enzymes |
| Esterification | Acid-catalyzed reaction in organic solvents | Lipase-catalyzed esterification; Use of green solvents like acetonitrile or DES nih.govtandfonline.com | Mild reaction conditions, high selectivity, reduced hazardous waste |
Future research in this area should focus on integrating these green approaches to develop a fully sustainable and efficient synthesis of this compound, from renewable feedstocks to the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
